Ethyl 7-aminoquinoline-3-carboxylate

Overview

Description

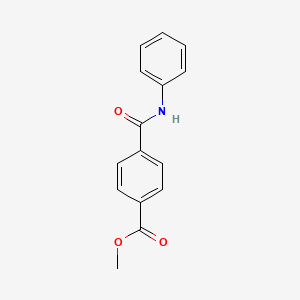

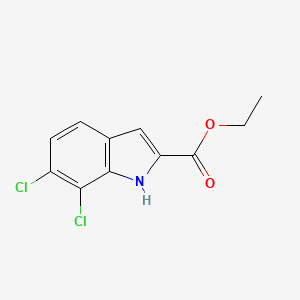

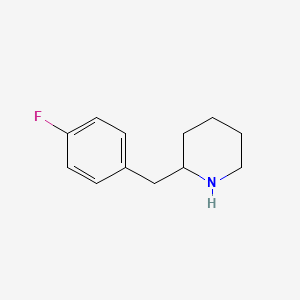

Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .

Scientific Research Applications

Biological Activities in Animal Models Ethyl 7-aminoquinoline-3-carboxylate derivatives have been investigated for their biological activities in various animal models. For instance, some derivatives have demonstrated transiently increasing effects on the locomotor activity of mice after peripheral injection. Interestingly, three of these active compounds were detected in the brain after intraperitoneal administration, suggesting a potential for central nervous system activity. Additionally, two of the active compounds were identified as endogenous compounds in untreated rat brain, indicating a possible physiological role (Nakagawa et al., 1996).

Synthetic and Pharmacological Evaluation The synthetic and pharmacological evaluation of 4-aminoquinoline derivatives has been explored in the context of pain and inflammation models. These derivatives were characterized and tested in models of pain and inflammation, demonstrating anti-nociceptive activity as well as acute and chronic anti-inflammatory effects. Notable activity was observed in specific derivatives, suggesting their potential as therapeutic agents for pain and inflammation-related conditions (de Meneses Santos et al., 2015).

Inhibitory Effects on Biological Targets Research has delved into the inhibitory effects of this compound derivatives on various biological targets. For instance, certain derivatives have been synthesized and evaluated for their role as peroxisome proliferators-activated receptor (PPAR) agonists, demonstrating potent activity in human PPAR gamma. These derivatives exhibited potential in reducing plasma glucose and triglyceride levels in animal models, indicating their therapeutic promise for conditions such as diabetes and dyslipidemia (Azukizawa et al., 2008).

In Vivo Biological Evaluation The antitumor activity of specific this compound derivatives has been evaluated in vivo. For example, a study focused on the antitumor effects of ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate against Ehrlich ascites carcinoma cells. The results demonstrated a significant decrease in tumor cell viability and highlighted the compound's potential as an effective chemotherapeutic agent (Mohammed et al., 2020).

Safety and Hazards

While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .

Future Directions

Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Mechanism of Action

Target of Action

Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

properties

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)